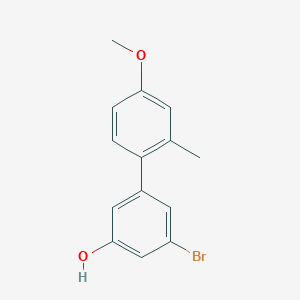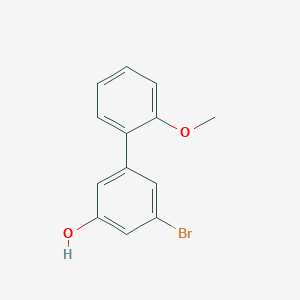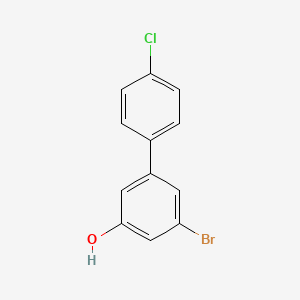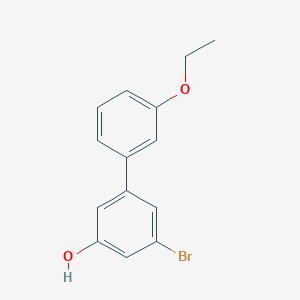
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, also known as BMMP, is a phenolic compound commonly used in organic synthesis. It is a colorless solid with a melting point of 119-121°C and a boiling point of 252-254°C. BMMP is widely used as a reagent in organic synthesis, due to its ability to react with a variety of other compounds, as well as its stability and low reactivity. The compound has been studied extensively in recent years, with research focusing on its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts by forming a complex with a variety of other compounds, including proteins, nucleic acids, and enzymes. The complex then binds to the target molecule, resulting in a change in its structure and/or function.
Biochemical and Physiological Effects
The effects of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% on biochemical and physiological processes are not fully understood. However, it is believed that the compound can interact with a variety of proteins, enzymes, and other molecules, resulting in changes in their structure and/or function. In addition, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to obtain, and it has a low reactivity, making it suitable for a variety of reactions. In addition, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is stable and can be stored for long periods of time without decomposing.
However, there are also some limitations to using 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments. For example, the compound is volatile and can easily evaporate during a reaction, making it difficult to control the reaction conditions. In addition, the compound is toxic and should be handled with caution.
Orientations Futures
The future directions for the use of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in scientific research are numerous. For example, further research can be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, further research can be conducted to explore the potential applications of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in organic synthesis, drug discovery, and material science. Finally, research can also be conducted to explore the potential of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% as a precursor for the synthesis of other compounds, such as drugs and polymers.
Méthodes De Synthèse
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The most common method for synthesizing 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a phenol with an alkylmagnesium halide, while the Mitsunobu reaction involves the reaction of a phenol with an alcohol in the presence of a boron compound.
Applications De Recherche Scientifique
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In drug discovery, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a starting material in the synthesis of novel drugs. In material science, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a building block for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
3-bromo-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXBNFHCIABSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686405 |
Source


|
| Record name | 5-Bromo-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-20-8 |
Source


|
| Record name | 5-Bromo-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














